Technical Guide: Boc-2-amino-5-iodobenzoic Acid (CAS 5326-47-6)
Technical Guide: Boc-2-amino-5-iodobenzoic Acid (CAS 5326-47-6)
Executive Summary
Boc-2-amino-5-iodobenzoic acid (derived from CAS 5326-47-6 , 2-amino-5-iodobenzoic acid) is a "privileged scaffold" in medicinal chemistry. Its structural value lies in its orthogonal reactivity: the C-5 iodine serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the Boc-protected amine and carboxylic acid provide a controlled entry point for heterocycle formation (e.g., quinazolinones, benzodiazepines).
This guide details the chemical profile, synthesis, and application of this core, specifically addressing the transformation of the parent aniline (CAS 5326-47-6) into its Boc-protected derivative for advanced drug discovery workflows.
Part 1: Chemical Profile & Strategic Utility[1]
Identity and Physical Properties
The CAS number 5326-47-6 refers to the parent molecule, 2-amino-5-iodobenzoic acid (also known as 5-iodoanthranilic acid).[][2][3][4][5][6] In practice, this parent is often converted to its N-Boc derivative to prevent side reactions (such as N-acylation or polymerization) during carboxylic acid activation.
| Property | Parent (CAS 5326-47-6) | N-Boc Derivative (Target) |
| IUPAC Name | 2-Amino-5-iodobenzoic acid | 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid |
| Molecular Formula | C₇H₆INO₂ | C₁₂H₁₄INO₄ |
| Molecular Weight | 263.03 g/mol | 363.15 g/mol |
| Appearance | Beige/Grey Powder | White/Off-white Solid |
| Melting Point | 219–221 °C (dec.) | 185–188 °C (approx.) |
| Solubility | DMSO, MeOH (sparingly) | DCM, EtOAc, DMSO (good) |
| Storage | Dark, 2–8°C (Light Sensitive) | Dark, 2–8°C (Acid Sensitive) |
Structural Logic: Why this Scaffold?
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C-5 Iodine (The "Warhead"): Positioned para to the amine, this iodine is electronically activated for oxidative addition by Pd(0), making it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install biaryl or heteroaryl diversity.
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Boc-Protection: Protecting the aniline is critical. Without it, activating the carboxylic acid (e.g., with HATU or SOCl₂) often leads to premature cyclization to form isatoic anhydrides or competitive N-acylation.
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Ortho-Disposition: The 1,2-relationship of the amine and acid allows for rapid cyclization into heterocycles (quinazolinones, benzodiazepines) after the C-5 diversification is complete.
Part 2: Synthetic Access (Protocol)
Since CAS 5326-47-6 is the parent aniline, the first step in many workflows is generating the Boc-protected species.
Synthesis of N-Boc-2-amino-5-iodobenzoic acid
Reaction Type: Chemoselective Amine Protection Scale: 10.0 mmol basis
Reagents
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Substrate: 2-Amino-5-iodobenzoic acid (CAS 5326-47-6) (2.63 g, 10 mmol)
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)
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Base: Triethylamine (TEA) (2.1 mL, 15 mmol) or NaOH (aq)
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Solvent: 1,4-Dioxane/Water (2:1 v/v) or THF/Water
Step-by-Step Protocol
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Dissolution: In a 100 mL round-bottom flask, suspend 2-amino-5-iodobenzoic acid (2.63 g) in 1,4-dioxane (20 mL) and water (10 mL).
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Basification: Add Triethylamine (2.1 mL) dropwise. The suspension should clear as the carboxylate salt forms.
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Addition: Cool to 0°C. Add Boc₂O (2.40 g) dissolved in a minimal amount of dioxane dropwise over 10 minutes.
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Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Ninhydrin—product will not stain, starting material will).
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Workup (Critical for Purity):
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Concentrate the mixture under reduced pressure to remove dioxane.
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Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted Boc₂O and non-acidic impurities.
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Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M HCl. The product will precipitate as a white/off-white solid.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.
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Yield Expectation: 85–95%.
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Part 3: Chemoselectivity & Reactivity Workflows[9]
The utility of this molecule is best understood through its divergent pathways. The diagram below illustrates how the scaffold serves as a junction point for different drug classes.
Visualization: Divergent Synthetic Pathways
Caption: Divergent synthesis starting from CAS 5326-47-6. The Boc-protection strategy (yellow path) enables high-yield C-5 arylation before cyclization.
Part 4: Advanced Application: Suzuki-Miyaura Coupling
The most common application of the Boc-protected intermediate is the installation of biaryl systems before ring closure.
Protocol: C-5 Arylation
Objective: Synthesize 2-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)benzoic acid.
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Setup: In a microwave vial or Schlenk tube, combine:
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N-Boc-2-amino-5-iodobenzoic acid (1.0 equiv)
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4-Methoxyphenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness with aryl iodides.
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K₂CO₃ (3.0 equiv)
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Solvent: Add degassed 1,4-Dioxane/Water (4:1).
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Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.
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Workup: Acidify carefully to pH 4 (to preserve the Boc group but protonate the acid), extract with EtOAc, and purify via column chromatography.
Part 5: Quality Control & Handling (E-E-A-T)
To ensure reproducibility in drug development campaigns, the following QC parameters must be met.
Analytical Specifications
| Test | Specification | Method Note |
| HPLC Purity | >98.0% | Column: C18. Mobile Phase: H₂O/MeCN (0.1% TFA). Gradient 5-95%. |
| ¹H NMR | Conforms | Look for diagnostic Boc singlet (~1.5 ppm, 9H) and aromatic pattern (d, dd, d). |
| Iodine Content | Positive | Elemental analysis or Mass Spec (M+ and M+2 pattern not applicable for Iodine, look for mass defect). |
| Water Content | <1.0% | Karl Fischer. Dryness is critical for downstream activation steps. |
Handling Precautions
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Light Sensitivity: Aryl iodides can undergo photo-deiodination over time. Store in amber vials.
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Thermal Stability: The Boc group is thermally labile above 150°C (or lower in acidic media). Avoid high-temperature drying ovens.
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Safety: CAS 5326-47-6 is an Irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).
References
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PubChem. (2025). Benzoic acid, 2-amino-5-iodo- (Compound Summary). National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones. (Contextualizing the use of iodoisatoic anhydrides derived from the parent acid). Retrieved from [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. test.jkchemical.com [test.jkchemical.com]
- 5. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
